![molecular formula C23H21N3S2 B2476236 3-[(4-Methylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole CAS No. 339015-49-5](/img/structure/B2476236.png)
3-[(4-Methylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-Methylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole is a useful research compound. Its molecular formula is C23H21N3S2 and its molecular weight is 403.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antioxidative Activity
- A study by Tumosienė et al. (2014) focused on the synthesis of S-substituted derivatives of 1,2,4-triazole, one of which showed excellent antioxidant activity, significantly higher than the antibiotic control cefazolin. This highlights its potential in antioxidative applications (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2014).
Catalyst- and Solvent-free Synthesis
- Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of a related compound, using a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This methodology may be relevant for the environmentally friendly synthesis of similar triazole compounds (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Tautomerism and Structure Analysis
- Buzykin et al. (2006) conducted an X-ray diffraction study on potentially tautomeric triazole compounds, which is crucial for understanding the structural aspects and tautomeric preferences in similar compounds (Buzykin, Mironova, Nabiullin, Gubaidullin, & Litvinov, 2006).
Antifungal Activity
- Qingcu (2014) synthesized Schiff bases from a triazole derivative and evaluated their antifungal activities against vegetable pathogens, indicating potential agricultural applications (Qingcu, 2014).
properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3S2/c1-17-12-14-18(15-13-17)16-28-23-25-24-22(20-10-6-7-11-21(20)27-2)26(23)19-8-4-3-5-9-19/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLVLJDLHXWVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

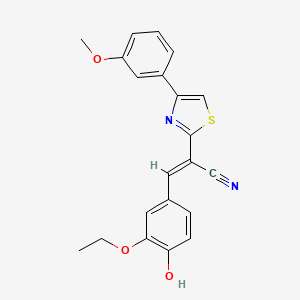
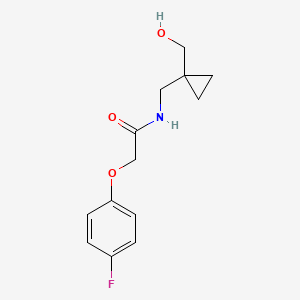
![Ethyl 8-azaspiro[4.5]decane-4-carboxylate](/img/structure/B2476155.png)
![2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide](/img/structure/B2476157.png)
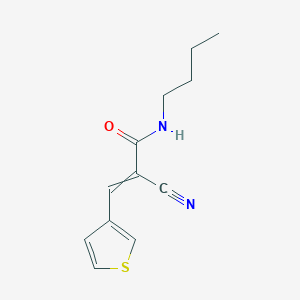
![Isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476166.png)
![Methyl 4-[7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2476167.png)
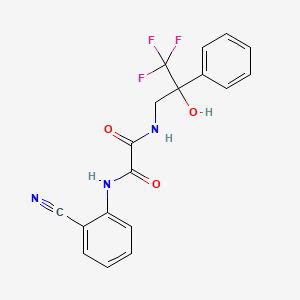

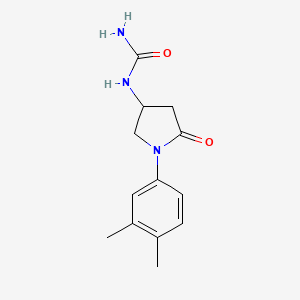
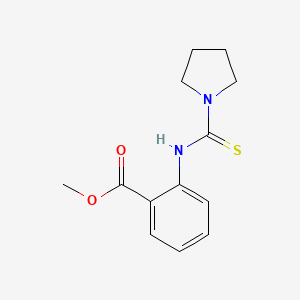

![8-Phenyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2476175.png)
